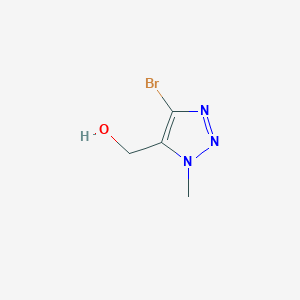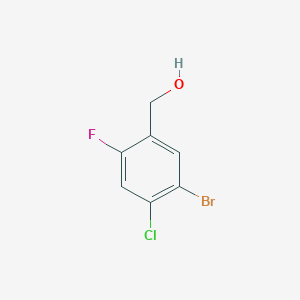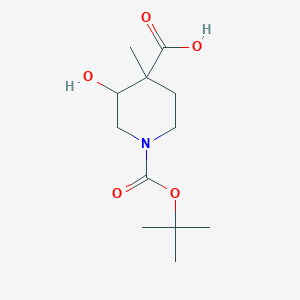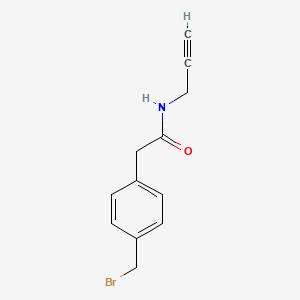
4-bromomethyl-N-propargyl-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromomethyl-N-propargyl-phenylacetamide is an organic compound with the molecular formula C12H12BrNO and a molecular weight of 266.13 g/mol . This compound is characterized by the presence of a bromomethyl group, a propargyl group, and a phenylacetamide moiety. It is a versatile compound used in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromomethyl-N-propargyl-phenylacetamide typically involves the following steps:
Bromination: The introduction of a bromomethyl group to the phenylacetamide structure can be achieved through bromination reactions. Common reagents for bromination include N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Propargylation: The addition of a propargyl group can be carried out using propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and propargylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-N-propargyl-phenylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propargyl group can undergo oxidation reactions to form carbonyl compounds or carboxylic acids.
Reduction Reactions: The phenylacetamide moiety can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary amines, or alcohols.
Scientific Research Applications
4-Bromomethyl-N-propargyl-phenylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromomethyl-N-propargyl-phenylacetamide involves its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or protein modification. The propargyl group can participate in click chemistry reactions, facilitating the formation of triazoles and other heterocycles .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-N-propargyl-benzamide: Similar structure but with a benzamide moiety instead of phenylacetamide.
4-Bromomethyl-N-propargyl-aniline: Contains an aniline group instead of phenylacetamide.
4-Bromomethyl-N-propargyl-phenylacetate: Features a phenylacetate group instead of phenylacetamide.
Uniqueness
4-Bromomethyl-N-propargyl-phenylacetamide is unique due to its combination of bromomethyl, propargyl, and phenylacetamide groups, which confer specific reactivity and versatility in various chemical and biological applications. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in research and industry.
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-2-7-14-12(15)8-10-3-5-11(9-13)6-4-10/h1,3-6H,7-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBHDJDKPPHJAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CC1=CC=C(C=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
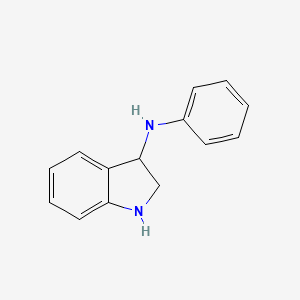
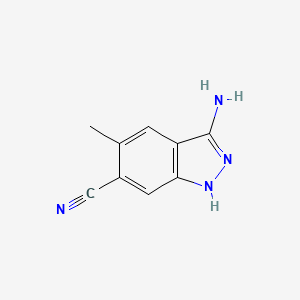
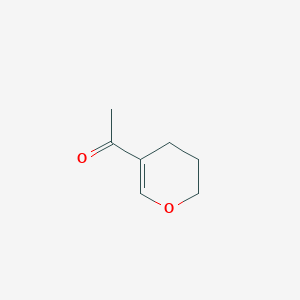
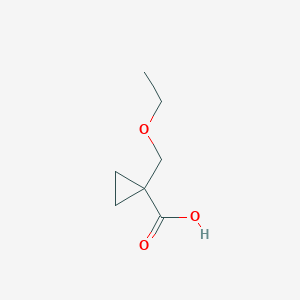

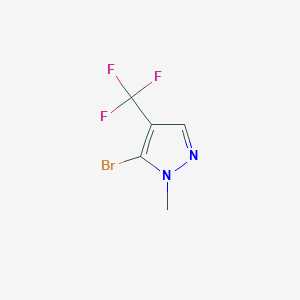
![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)


![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)
